molecular formula C24H22N2O4 B2564456 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide CAS No. 921890-59-7

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide

Cat. No. B2564456
CAS RN: 921890-59-7
M. Wt: 402.45
InChI Key: KOMAIAIQPQVAAV-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C24H22N2O4 and its molecular weight is 402.45. The purity is usually 95%.
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Scientific Research Applications

Catalytic Enantioselective Reactions

Catalytic enantioselective reactions involving cyclic dibenzo[b,f][1,4]oxazepines, such as the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives, demonstrate significant advancements in organic synthesis. This process utilizes diaryl prolinol as the chiral ligand, showcasing high yields and enantioselectivities, which are crucial for developing pharmaceuticals and fine chemicals (Munck et al., 2017).

Antiallergic Activities

Research into 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives has revealed potent orally active antiallergic agents, with some compounds showing significant inhibitory effects on passive cutaneous anaphylaxis and IgG1-mediated bronchoconstriction in animal models. These findings highlight the potential therapeutic applications of dibenzo[b,f][1,4]oxazepine derivatives in treating allergies (Ohshima et al., 1992).

Synthesis of Heterocyclic Compounds

Efficient synthesis of dibenzo-fused seven-membered nitrogen heterocycles, including dibenz[b,f][1,4]oxazepin-11(10H)-one, showcases novel approaches to generating structurally complex and biologically relevant molecules. These methodologies employ tandem reduction-lactamization sequences, offering high yields and simplifying access to these heterocycles, which are of interest for pharmaceutical development (Bunce & Schammerhorn, 2006).

Antiinflammatory Activity

Derivatives of 6,11-dihydro-11-oxodibenzo[b,e]thiepin have been synthesized and evaluated for their antiinflammatory activity, demonstrating high efficacy in both short- and long-term animal assays. These compounds provide insights into the development of new antiinflammatory drugs with low gastric irritation liability, underscoring the therapeutic potential of dibenzo[b,f][1,4]oxazepine derivatives in inflammation-related conditions (Ackrell et al., 1978).

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-3-26-20-6-4-5-7-22(20)30-21-13-10-17(14-19(21)24(26)28)25-23(27)15-29-18-11-8-16(2)9-12-18/h4-14H,3,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMAIAIQPQVAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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